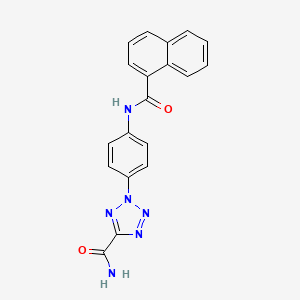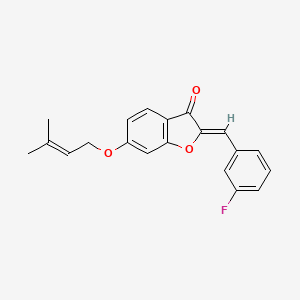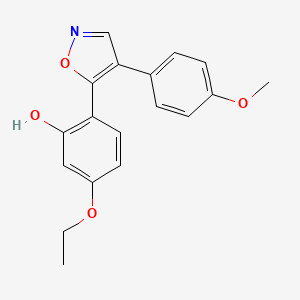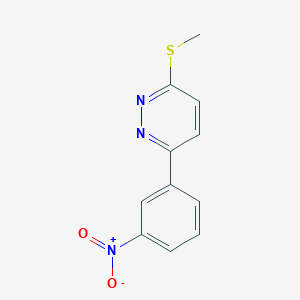
2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. Based on its name, it likely contains a naphthamido group and a tetrazole group, both of which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the naphthamido and tetrazole groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of naphthamido and tetrazole compounds .科学的研究の応用
Synthesis and Characterization
Research on compounds structurally related to "2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide" involves detailed synthesis and characterization processes. These compounds are synthesized through complex chemical reactions, starting from basic materials like o-phenylenediamine and naphthene-1-acetic acid. The synthesized compounds are then characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis to determine their structural and chemical properties (Salahuddin et al., 2014).
Anticancer Evaluation
Some derivatives have been evaluated for their anticancer properties. For instance, compounds derived from similar synthesis processes have shown activity against various cancer cell lines, including breast cancer. These evaluations are carried out using in vitro methods and can highlight potential therapeutic applications (Salahuddin et al., 2014).
Antibacterial Properties
Derivatives of naphthalene-carboxamide have been prepared and tested for their antimicrobial properties, showing effectiveness against pathogenic strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). These findings suggest potential applications in developing new antibacterial agents (Pitucha et al., 2011).
Electrochemical and Photophysical Applications
Certain naphthalene-cored dicarboxamides have been studied for their electrochemical and electrochromic properties, revealing potential applications in developing new materials for electronic devices. These compounds can undergo electropolymerization to form electroactive films, which exhibit reversible electrochemical oxidation processes and strong color changes upon electro-oxidation (Hsiao et al., 2017).
Synthesis of Fluoronaphthoic Acids
Related research includes the synthesis of mono- and difluoronaphthoic acids, which are structural units found in biologically active compounds. These acids are synthesized through novel routes and have implications in the development of new pharmacologically active molecules (Tagat et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c20-17(26)18-22-24-25(23-18)14-10-8-13(9-11-14)21-19(27)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQRXRJSGOWTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2882425.png)
![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2882428.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2882432.png)


![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)




